(Z)-3-(3,4-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Description
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Properties
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-24-14-6-10(7-15(25-2)17(14)26-3)8-16-18(23)22(19(27)28-16)11-4-5-12(20)13(21)9-11/h4-9H,1-3H3/b16-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYUBZHXYLICS-PXNMLYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(3,4-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this specific thiazolidin-4-one derivative, synthesizing available research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features:
- A thiazolidinone core
- A dichlorophenyl substituent
- A trimethoxybenzylidene moiety
These structural components contribute to its potential biological activities.
1. Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties through various mechanisms:
- Mechanism of Action : These compounds can inhibit cancer cell proliferation by targeting multiple pathways including apoptosis induction and cell cycle arrest.
- Research Findings : Recent studies have indicated that modifications in the thiazolidinone structure can enhance anticancer activity. For example, derivatives with electron-withdrawing groups like chlorine have demonstrated increased cytotoxicity against various cancer cell lines .
2. Antimicrobial Activity
The antimicrobial potential of thiazolidin-4-one derivatives is well documented:
- Spectrum of Activity : They exhibit activity against a range of bacteria and fungi. Research has shown that the presence of halogen substituents can enhance antibacterial effects .
- Case Studies : In vitro studies have revealed that certain derivatives possess significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
3. Antioxidant Activity
Thiazolidin-4-one derivatives also exhibit antioxidant properties:
- Mechanisms : They scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Quantitative Analysis : Studies utilizing assays like DPPH and ABTS have quantified the antioxidant capacity of these compounds, showing promising results compared to standard antioxidants like vitamin C .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing thiazolidinone derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl) generally enhances biological activity by stabilizing reactive intermediates or improving solubility.
- Modification Strategies : Researchers have explored various synthetic routes to develop new derivatives with improved efficacy and selectivity against specific targets .
Data Tables
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including (Z)-3-(3,4-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have demonstrated promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The compound has shown significant cytotoxic effects against human cancer cell lines. For instance, derivatives of thiazolidin-4-one have been reported to exhibit IC50 values as low as 0.24 µM against HepG2 liver cancer cells and 0.37 µM against MCF-7 breast cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the compounds' ability to inhibit key enzymes involved in cell cycle regulation and proliferation. For example, some derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Case Study : A specific study evaluated a series of thiazolidinone analogs where one compound exhibited an inhibition rate of 84.19% against a leukemia cell line (MOLT-4) and 72.11% against a CNS cancer cell line (SF-295) . Such findings underscore the potential of this compound in developing new cancer therapies.
Antimicrobial Properties
In addition to its anticancer applications, this compound also exhibits notable antimicrobial activity:
- Bacterial Inhibition : Thiazolidinone derivatives have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated over 90% inhibition against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial efficacy is often linked to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within the bacteria.
Synthetic Chemistry Applications
The structural features of this compound make it a valuable intermediate in synthetic organic chemistry:
- Reactivity : The compound can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. For instance, reactions involving nitrile oxides have been explored to synthesize novel dioxo analogues.
- Synthesis of New Derivatives : The thiazolidinone scaffold allows for the modification and synthesis of new derivatives with enhanced biological activities. Researchers have developed several synthetic routes that yield high purity products suitable for biological testing .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | IC50 values as low as 0.24 µM against HepG2; significant inhibition rates in leukemia and CNS cancer lines |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Over 90% inhibition against Staphylococcus aureus and E. coli |
| Synthetic Chemistry | Intermediate for various chemical reactions | Reactivity with nitrile oxides leading to novel dioxo analogues |
Q & A
Q. What are the standard synthetic routes for this thiazolidinone derivative, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves a two-step process:
- Step 1: Condensation of 3,4-dichlorophenyl-thiosemicarbazide with chloroacetic acid under acidic conditions (e.g., acetic acid) to form the thiazolidinone core .
- Step 2: Knoevenagel condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde in ethanol under reflux, catalyzed by piperidine or NaOH . Optimization:
- Solvent: Ethanol or DMF improves solubility of aromatic aldehydes.
- Temperature: Reflux (~80°C) ensures sufficient energy for imine formation.
- Catalyst: Base catalysts (e.g., NaOH) enhance electrophilicity of the aldehyde. Yield Data:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 80 | 65–70 |
| NaOH | DMF | 70 | 75–80 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the benzylidene group (Z-configuration) and substituent positions (e.g., 3,4-dichlorophenyl) .
- FT-IR: Identify thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+ at m/z 511.98) .
Q. How does the trimethoxybenzylidene group influence solubility and reactivity?
Answer:
- Solubility: The polar methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce solubility in non-polar solvents .
- Reactivity: Electron-donating methoxy groups stabilize the benzylidene moiety, facilitating nucleophilic attacks at the α,β-unsaturated carbonyl .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Dose-Response Analysis: Perform IC50/EC50 assays across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity) to identify activity thresholds .
- Target-Specific Assays: Use enzyme inhibition studies (e.g., ROS-scavenging assays for antioxidant activity) to isolate mechanisms . Example Data:
| Assay Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Antioxidant | 12.3 | |
| MTT Assay | HeLa Cells | 8.7 |
Q. What strategies improve regioselectivity in electrophilic substitutions on the dichlorophenyl ring?
Methodological Answer:
- Directing Groups: The 3,4-dichloro substituents act as meta-directors. Use HNO3/H2SO4 for nitration at the 5-position .
- Protection/Deprotection: Temporarily protect the thioxo group (e.g., with Boc anhydride) to prevent undesired side reactions .
Q. How can computational modeling predict binding to hemoglobin subunits, as suggested by structural analogs?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with hemoglobin’s α/β subunits (PDB: 1HHO). Focus on hydrophobic pockets near the heme group .
- MD Simulations: Analyze stability of the ligand-protein complex over 100 ns trajectories (e.g., GROMACS) to validate binding .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
Methodological Approach:
- Cell Line Variability: Test across primary (e.g., HEK293) and cancer (e.g., HepG2) cells to assess selectivity .
- Metabolic Stability: Perform liver microsome assays to evaluate compound degradation rates, which may reduce toxicity in vivo .
Structural and Functional Comparisons
Q. How does this compound compare to analogs with 3,4,5-trimethoxyphenyl vs. 4-hydroxy-3-iodophenyl substituents?
Answer:
- Bioactivity: Trimethoxy derivatives show stronger anticancer activity due to enhanced membrane permeability, while iodo-substituted analogs exhibit radiocontrast potential .
- Synthetic Complexity: Iodo-substituted analogs require strict anhydrous conditions, increasing production challenges .
Experimental Design Guidelines
Q. What in vitro assays are recommended for preliminary evaluation of anticancer potential?
Methodological Answer:
- Apoptosis: Annexin V-FITC/PI staining with flow cytometry.
- Cell Cycle Arrest: PI staining and flow cytometry (G0/G1 phase arrest indicates CDK inhibition) .
- ROS Detection: DCFH-DA assay to measure oxidative stress induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
